Acetamidoethyl PG-trimonium chloride
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Overview
Description
Acetamidoethyl PG-trimonium chloride is a quaternized substantive humectant with excellent moisture-binding properties and low molecular weight. It is a colorless to clear pale straw-colored liquid with a slight amino-note odor. This compound is known for its ability to bind moisture effectively, making it a valuable ingredient in various cosmetic and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetamidoethyl PG-trimonium chloride is synthesized through a series of chemical reactions involving the quaternization of acetamidoethyl groups with propylene glycol and trimethyl ammonium chloride. The reaction typically involves the use of solvents such as water or propylene glycol and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through filtration and distillation processes to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Acetamidoethyl PG-trimonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anionic species.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
Acetamidoethyl PG-trimonium chloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of protein interactions and as a conditioning agent in biological samples.
Industry: Widely used in the production of personal care products such as shampoos, conditioners, and lotions.
Mechanism of Action
Acetamidoethyl PG-trimonium chloride exerts its effects primarily through its ability to bind moisture and form chemical bonds with keratin in the skin and hair. The quaternary ammonium group interacts with the negatively charged sites on keratin, enhancing the compound’s substantivity and resistance to wash-off . This interaction also imparts antistatic and conditioning properties to the hair and skin .
Comparison with Similar Compounds
Similar Compounds
- Cetrimonium chloride
- Steartrimonium chloride
- Laurtrimonium chloride
Uniqueness
Compared to other similar compounds, acetamidoethyl PG-trimonium chloride stands out due to its superior moisture-binding properties and low molecular weight. This makes it more effective as a humectant and conditioning agent in various formulations .
Properties
CAS No. |
167614-36-0 |
---|---|
Molecular Formula |
C10H23ClN2O3 |
Molecular Weight |
254.75 g/mol |
IUPAC Name |
[3-(2-acetamidoethoxy)-2-hydroxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H22N2O3.ClH/c1-9(13)11-5-6-15-8-10(14)7-12(2,3)4;/h10,14H,5-8H2,1-4H3;1H |
InChI Key |
FEOTVIPLJJVOOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCC(C[N+](C)(C)C)O.[Cl-] |
Origin of Product |
United States |
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